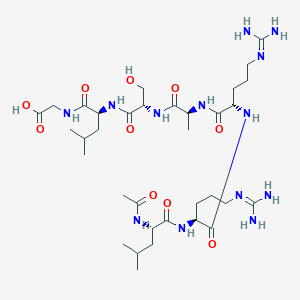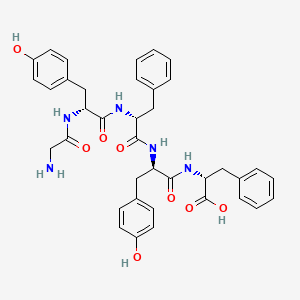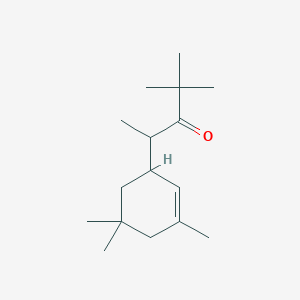
(5-Bromo-2-chlorophenyl)methyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-chlorophenyl)methyl diethyl phosphate is an organophosphorus compound with the molecular formula C11H15BrClO4P. This compound is characterized by the presence of bromine, chlorine, and phosphate groups attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)methyl diethyl phosphate typically involves the reaction of (5-Bromo-2-chlorophenyl)methanol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to avoid any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chlorophenyl)methyl diethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the phosphate ester bond.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The hydrolysis products include (5-Bromo-2-chlorophenyl)methanol and diethyl phosphate.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.
Scientific Research Applications
(5-Bromo-2-chlorophenyl)methyl diethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing phosphate groups into molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorophenyl)methyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can mimic natural phosphate-containing molecules, allowing the compound to inhibit or activate certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)methyl diethyl phosphate: is similar to other organophosphorus compounds such as:
Uniqueness
- This compound is unique due to its specific combination of bromine, chlorine, and phosphate groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
874650-33-6 |
|---|---|
Molecular Formula |
C11H15BrClO4P |
Molecular Weight |
357.56 g/mol |
IUPAC Name |
(5-bromo-2-chlorophenyl)methyl diethyl phosphate |
InChI |
InChI=1S/C11H15BrClO4P/c1-3-15-18(14,16-4-2)17-8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
LGIURNJEGJUVMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC1=C(C=CC(=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)

![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)

![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)-](/img/structure/B12607645.png)
![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12607652.png)


![Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]-](/img/structure/B12607668.png)

![(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12607695.png)
